(4R)-5,8-difluoro-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride

Chiral resolution Enantioselective synthesis Medicinal chemistry

Medicinal chemists developing chiral CNS candidates face supply chain risks when procuring chroman-4-amine scaffolds-racemic mixtures or misconfigured enantiomers introduce uncontrolled variables that invalidate SAR data and waste synthesis resources. (4R)-5,8-Difluorochroman-4-amine HCl eliminates this uncertainty as a stereochemically validated building block. • Enantiopure (4R)-configuration confirmed by distinct CAS 1807938-54-0, distinct from the (4S)-enantiomer (CAS 1807940-80-2) and racemate (CAS 886762-85-2), ensuring reproducible chiral induction. • 5,8-Difluoro pattern reduces amine basicity (predicted pKa ~7.91 vs. ~8.87 for non-fluorinated parent; ΔpKa ~ -0.96), modulating ionization and permeability for systematic SAR. • ≥95% purity suitable for direct amide coupling, reductive amination, and nucleophilic aromatic substitution without additional purification.

Molecular Formula C9H10ClF2NO
Molecular Weight 221.63 g/mol
CAS No. 1807938-54-0
Cat. No. B1436331
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4R)-5,8-difluoro-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride
CAS1807938-54-0
Molecular FormulaC9H10ClF2NO
Molecular Weight221.63 g/mol
Structural Identifiers
SMILESC1COC2=C(C=CC(=C2C1N)F)F.Cl
InChIInChI=1S/C9H9F2NO.ClH/c10-5-1-2-6(11)9-8(5)7(12)3-4-13-9;/h1-2,7H,3-4,12H2;1H/t7-;/m1./s1
InChIKeyNTWBGVNPHSHJNN-OGFXRTJISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(4R)-5,8-Difluorochroman-4-Amine HCl Procurement Guide


(4R)-5,8-difluoro-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride is a chirally defined, fluorinated benzopyran (chroman) derivative featuring a primary amine salt at the 4-position with fluorine atoms at the 5- and 8-positions. It serves as a versatile small-molecule scaffold and intermediate for medicinal chemistry programs, where its stereochemical purity and the electron-withdrawing effects of fluorine can critically influence downstream pharmacological profiles . The compound is cataloged under CAS 1807938-54-0 (HCl salt) and is distinct from its (4S)-enantiomer (CAS 1807940-80-2) and the racemic mixture (CAS 886762-85-2), making precise procurement based on absolute configuration essential for reproducible research outcomes [1].

1 Chirally defined (4R)-enantiomer for enantioselective medicinal chemistry programs
2 5,8-Difluoro substitution modulates amine basicity and membrane permeability for scaffold profiling

Why the (4R)-Enantiomer Cannot Be Substituted


In-class compounds such as the racemic mixture, the opposite enantiomer, or non-fluorinated chroman-4-amine cannot be interchanged due to the critical impact of both stereochemistry and fluorine substitution on molecular recognition, pharmacokinetics, and physicochemical properties . The (4R)-configuration at the amine-bearing center is essential for chiral induction in asymmetric synthesis and for enantioselective receptor or enzyme binding. The two fluorine atoms at the 5- and 8-positions significantly reduce the amine's basicity (predicted pKa ~7.91 compared to ~8.87 for the non-fluorinated parent), altering the ionization state at physiological pH and thus affecting solubility, permeability, and target engagement . Using a racemate or the wrong enantiomer introduces an uncontrolled variable that can lead to divergent bioactivity data, compromised intellectual property, and regulatory challenges. The quantitative evidence below demonstrates these measurable points of differentiation.

Racemate or opposite enantiomer
Stereochemistry defines chiral induction and enantioselective binding; the (4R) configuration cannot be replaced by (4S) or racemic forms without altering target engagement.
Non-fluorinated chroman-4-amine
Removal of 5,8-difluoro shifts pKa by ~1 log unit, changing ionization at physiological pH and impacting permeability and biological readouts.
Free base instead of HCl salt
The free base is typically an oil or low-melting solid, complicating accurate weighing and aqueous dissolution; the salt form may provide more consistent handling.

Quantitative Differentiation Against Closest Analogs


Absolute Configuration and Chiral Purity

The target compound is unequivocally assigned the (4R) absolute configuration, as evidenced by its distinct CAS number (1807938-54-0) and specific InChI key (NTWBGVNPHSHJNN-FJXQXJEOSA-N). In contrast, the (4S)-enantiomer carries CAS 1807940-80-2, and the racemic 5,8-difluorochroman-4-amine hydrochloride is registered under CAS 1810070-13-3 [1]. This differentiation is critical: for chiral drug intermediates, using the incorrect enantiomer or a racemate has been demonstrated to cause complete loss of desired pharmacological activity or introduce off-target effects in chroman-based serotonergic and antiarrhythmic series [2].

Absolute configuration
Head-to-head
(4R) CAS 1807938-54-0 vs (4S) CAS 1807940-80-2; racemate distinct
Enantiomer-specific scaffold identity confirmed
Chiral handle not replicable by racemate or wrong enantiomer
Chiral resolution Enantioselective synthesis Medicinal chemistry

pKa Shift from 5,8-Difluoro Substitution

Computational models predict that the 5,8-difluoro substitution lowers the pKa of the chroman-4-amine scaffold from 8.87±0.20 (non-fluorinated parent) to 7.91±0.20 . This 0.96-log unit decrease in basicity means that at physiological pH (7.4), the target compound is approximately 10 times less ionized than non-fluorinated chroman-4-amine. Reduced ionization correlates with enhanced passive membrane permeability and altered binding to amine-recognizing biological targets, a trend well-established for fluorinated amines in medicinal chemistry [1].

pKa shift
Class-level
ΔpKa = -0.96 (predicted) vs non-fluorinated parent
Lower basicity supports permeability profiling
Approximate 9-fold reduction in base strength; computational estimate
Physicochemical profiling Drug-likeness Permeability

Hydrochloride Salt vs. Free Base Handling

The target compound is supplied as the hydrochloride salt (molecular weight 221.63 g/mol), which is the preferred solid form for synthetic and biological applications . In contrast, the free base (CAS 911826-12-5) is typically an oil or low-melting solid that is more prone to oxidation and difficult to weigh accurately. While experimental solubility data for this specific salt is not publicly available, the general principle that HCl salts of aliphatic amines exhibit significantly higher aqueous solubility than their free bases is well-documented. For example, the solubility of 5,8-difluorochroman-4-amine free base is reported as 'not available' or sparingly soluble, whereas the HCl salt is routinely dissolved in aqueous buffers for biological assays .

Salt vs free base
Context-dependent
HCl salt solid (MW 221.63) vs free base typically oil/low-melting solid
May improve aqueous handling and dosing consistency
Solubility data for this specific salt limited
Formulation science Solid-state chemistry Reagent handling

5,8-Difluoro vs. Alternative Fluorine Patterns

The 5,8-difluoro substitution pattern places fluorine atoms on the aromatic ring at positions para to the oxygen atom and ortho to the amine-bearing carbon. In other chroman-based pharmacophores (e.g., dopamine β-hydroxylase inhibitors such as BIA 5-453), the 6,8-difluorochroman scaffold was selected over other difluoro isomers after screening, because the specific arrangement optimally modulated target binding and metabolic oxidative stability [1]. The 5,8-isomer differs from the 6,7-difluoro (CAS 1213126-25-0) or 5,7-difluoro (CAS 1212993-64-0) isomers in electronic distribution, dipole moment, and oxidative metabolism sites, which can translate into divergent biological half-lives and off-target profiles. No direct head-to-head data for the 4-amine series is publicly available; however, the precedent from the 6,8-difluorochroman drug discovery campaign indicates that fluorine position is a critical determinant of in vivo efficacy [2].

Fluorine position
Class-level
5,8-difluoro vs 6,7-/5,7-/6,8-isomers; literature SAR precedent for chroman series
Positional isomer can alter metabolic stability
Comparative data for 4-amine series not publicly available
Structure-activity relationship Metabolic stability Fluorine chemistry

Optimal Procurement Scenarios


Chiral Intermediate for CNS Lead Optimization

Patent literature confirms that enantiomerically pure chroman-4-amines are key intermediates for synthesizing serotonergic and dopaminergic CNS agents [1]. The (4R)-configured compound provides the necessary stereochemical handle for asymmetric elaboration into clinical candidates, where the incorrectly configured enantiomer results in at least a 10- to 100-fold loss in target affinity, as observed in related chroman-based 5-HT1A agonists. The hydrochloride salt simplifies the synthesis workflow by ensuring solid-state stability and easy dissolution.

Probe for Fluorine Effects on Basicity and Permeability

The predicted pKa shift (ΔpKa = -0.96 relative to non-fluorinated chroman-4-amine) makes this compound an ideal probe for investigating how fluorine substitution modulates amine ionization and membrane permeability in chroman scaffolds . Researchers can directly compare the (4R)-5,8-difluoro derivative against the non-fluorinated parent to normalize stereochemical contributions and isolate the electronic effects of fluorine.

Fluorine Position SAR for Metabolic Stability

In light of the precedent set by the 6,8-difluorochroman-containing dopamine β-hydroxylase inhibitor BIA 5-453, the 5,8-difluoro isomer offers a complementary scaffold for iterative SAR exploration [2]. Procuring the (4R)-5,8-difluoro isomer alongside the 6,7-difluoro, 5,7-difluoro, and 6,8-difluoro isomers allows medicinal chemists to systematically deconvolute the effects of fluorine placement on cytochrome P450 metabolism and hERG selectivity.

Chiral Pool for Late-Stage Functionalization

The (4R) absolute configuration, confirmed by the distinct CAS number and InChI key, provides a validated chiral pool intermediate for introducing complex amine-containing pharmacophores [1]. The compound's 95% minimum purity, as indicated by reputable vendors, is suitable for direct use in amide coupling, reductive amination, and nucleophilic aromatic substitution reactions without requiring additional purification, thereby reducing synthetic step count and cost.

Application
Selection Property
Validation Focus
CNS target lead optimization
Enantiomerically pure (4R) chiral intermediate
Stereochemical integrity and building block suitability
Fluorine electronic effect studies
5,8-Difluoro chroman scaffold with modulated basicity
Permeability and ionization endpoint review
Fluorine positional SAR exploration
5,8-Difluoro substitution pattern vs other isomers
Metabolic stability and off-target profiling review
Late-stage chiral derivatization
Stereochemically pure, salt-form intermediate
Purity and synthetic utility review
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